molecular formula C44H46ClN7O5 B10832046 2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile CAS No. 2632305-36-1

2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile

Cat. No.: B10832046
CAS No.: 2632305-36-1
M. Wt: 788.3 g/mol
InChI Key: GAXWAKXJBZHVQF-ZVENJKCTSA-N
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Description

ARD-1676 is a highly potent and orally efficacious proteolysis-targeting chimera (PROTAC) degrader of the androgen receptor (AR). It was designed using a new class of AR ligands and a novel cereblon ligand. ARD-1676 has shown significant promise in the treatment of AR-positive human prostate cancer by effectively inducing the degradation of a broad panel of clinically relevant AR mutants .

Chemical Reactions Analysis

ARD-1676 undergoes various chemical reactions, primarily focusing on its role as a PROTAC degrader. The major reactions include:

Scientific Research Applications

ARD-1676 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It serves as a model compound for studying PROTAC technology and the design of bifunctional molecules.

    Biology: ARD-1676 is used to study the mechanisms of protein degradation and the role of AR in cellular processes.

    Medicine: The primary application is in the treatment of AR-positive human prostate cancer, where it has shown efficacy in reducing tumor growth and degrading AR mutants.

Mechanism of Action

ARD-1676 exerts its effects through the PROTAC mechanism, which involves the recruitment of the ubiquitin-proteasome system to degrade the target protein (AR). The compound binds to both AR and cereblon, forming a ternary complex that facilitates the ubiquitination of AR. This ubiquitinated AR is then recognized and degraded by the proteasome, leading to a reduction in AR levels and inhibition of AR signaling pathways .

Comparison with Similar Compounds

ARD-1676 is unique compared to other similar compounds due to its high potency and oral efficacy. Similar compounds include:

ARD-1676 stands out due to its broad activity against AR mutants, high oral bioavailability, and significant antitumor activity in preclinical models .

Properties

CAS No.

2632305-36-1

Molecular Formula

C44H46ClN7O5

Molecular Weight

788.3 g/mol

IUPAC Name

2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile

InChI

InChI=1S/C44H46ClN7O5/c1-27-21-44(26-51(27)34-7-4-30(22-46)37(45)20-34)12-16-49(17-13-44)33-5-2-29(3-6-33)41(55)50-14-10-28(11-15-50)23-48-24-31-18-35-36(19-32(31)25-48)43(57)52(42(35)56)38-8-9-39(53)47-40(38)54/h2-7,18-20,27-28,38H,8-17,21,23-26H2,1H3,(H,47,53,54)/t27-,38?/m0/s1

InChI Key

GAXWAKXJBZHVQF-ZVENJKCTSA-N

Isomeric SMILES

C[C@H]1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl

Canonical SMILES

CC1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl

Origin of Product

United States

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